molecular formula C18H16N2O3S B2981708 4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide CAS No. 439111-67-8

4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2981708
CAS No.: 439111-67-8
M. Wt: 340.4
InChI Key: ZYPBNCCQVHASKF-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a pyrrole-2-carboxamide core substituted with a 3-methoxybenzoyl group at the 4-position and a 2-thienylmethyl moiety on the carboxamide nitrogen. For example, similar pyrrole-2-carboxamides are synthesized via coupling reactions between acyl chlorides and amine intermediates in solvents like THF, often catalyzed by triethylamine (e.g., as seen in for compound 28b) .

Properties

IUPAC Name

4-(3-methoxybenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-14-5-2-4-12(8-14)17(21)13-9-16(19-10-13)18(22)20-11-15-6-3-7-24-15/h2-10,19H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPBNCCQVHASKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, a compound with the molecular formula C18H16N2O3S, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 340.4 g/mol
  • CAS Number : 439111-67-8
  • Structure : The compound features a pyrrole ring substituted with a methoxybenzoyl group and a thienylmethyl side chain, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrrole compounds, including 4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, exhibit significant anticancer activity. A study highlighted the synthesis of several pyrrole derivatives that were evaluated for their in vitro anticancer effects on various cancer cell lines, including leukemia and melanoma. Notably, some compounds demonstrated promising antiproliferative activity against MDA-MB human cancer cell lines, with growth inhibition rates exceeding 60% at a concentration of 10 µM .

The mechanism by which these compounds exert their anticancer effects is primarily through the inhibition of tubulin polymerization. This action disrupts the normal dynamics of microtubules, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells. The ability to overcome multidrug resistance (MDR) is particularly noteworthy, as many traditional chemotherapeutics face challenges due to efflux mechanisms in resistant cancer cells .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of 4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-435 (melanoma), MDA-MB-468 (breast), and others.
  • Results : Compounds showed significant growth inhibition, with some achieving over 62% inhibition at low concentrations (10 µM) against specific cell lines .

Case Studies

  • SMART Compounds : A related class of compounds demonstrated similar biological activities, binding to the colchicine site on tubulin and inhibiting polymerization. These compounds were effective in both in vitro and in vivo models, showing potential for clinical applications .
  • Resistance Mechanisms : Research on the SMART compounds indicated their potential to circumvent P-glycoprotein-mediated drug resistance, a common hurdle in cancer therapy. This suggests that 4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide may share similar properties .

Data Table: Biological Activity Summary

Activity Cell Line Inhibition (%) Concentration (µM)
AntiproliferativeMDA-MB-43562.4610
AntiproliferativeMDA-MB-46840.2410
Tubulin Polymerization InhibitionVariousSignificantVaries

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes References
4-(3-Methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide (Target) C₁₈H₁₆N₂O₃S ~340.4 3-methoxybenzoyl, 2-thienylmethyl Not explicitly reported
4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide C₁₉H₂₉N₃O₃ 347.45 Cyclohexylcarbonyl, morpholinopropyl Discontinued (CymitQuimica)
4-(4-Fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide C₁₈H₁₇FN₄O₂ 364.36 4-fluorobenzoyl, imidazolylpropyl No activity data
4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide C₂₂H₁₈N₄O₃ 386.41 Isoxazolylcarbonyl, pyridinylmethyl Catalogued (no bioactivity)
Ulixertinib (Anticancer agent) C₂₁H₂₂Cl₂N₄O₂ 433.33 Chloropyridinyl, chlorophenyl-hydroxyethyl ERK inhibitor (Phase II trials)

Physicochemical Properties

  • Lipophilicity : The 3-methoxybenzoyl group may enhance solubility compared to halogenated analogs (e.g., 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide in ) .
  • Molecular Weight : The target (~340 g/mol) falls within the typical range for drug-like molecules, similar to Ulixertinib (433 g/mol) .

Key Notes and Limitations

Data Gaps : Pharmacokinetic or mechanistic data for the target compound are absent in the evidence. Comparisons rely on structural analogs.

Functional Implications : The 3-methoxy group could influence metabolic stability compared to electron-withdrawing substituents (e.g., 4-fluorobenzoyl in ) .

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